ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring, an imino linkage, and a 3-nitrobenzoyl substituent. The ethyl ester group enhances its solubility in organic solvents, making it suitable for synthetic and pharmacological studies.
Properties
IUPAC Name |
ethyl 2-[2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-2-26-16(22)11-20-14-8-3-4-9-15(14)27-18(20)19-17(23)12-6-5-7-13(10-12)21(24)25/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELYIFOGGJHPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves a multi-step process:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Imino Group: The imino group is formed by the condensation of the nitrobenzoyl-substituted benzothiazole with an appropriate amine under dehydrating conditions.
Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction using ethyl chloroacetate and a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine derivative.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine in acetic acid.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In medicinal applications, it could interact with receptors or enzymes involved in disease pathways, modulating their activity to achieve therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the benzothiazole and benzoyl moieties. Key analogues include:
Key Observations :
Physicochemical and Spectroscopic Properties
NMR Data :
- The target compound’s ¹H NMR would show peaks for the ethyl ester (~1.2 ppm, triplet; ~4.1 ppm, quartet), aromatic protons (~7.5–8.5 ppm), and imino protons (~10–12 ppm). This aligns with spectra of compounds like ethyl (Z)-2-(3-hydroxy-5-methyl-2-((2-(phenylsulfonyl)acetyl)imino)-2,3-dihydrothiazol-4-yl)acetate .
- ¹³C NMR would confirm the carbonyl (C=O) groups at ~165–175 ppm, consistent with related esters .
Thermal Stability : Nitro-substituted compounds typically exhibit higher melting points than halogenated analogues due to stronger intermolecular interactions (e.g., dipole-dipole and π-stacking) .
Biological Activity
Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound that belongs to a class of benzothiazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₅N₃O₄S
- Molecular Weight : 367.40 g/mol
The structure features a benzothiazole core with an ethyl acetate side chain and a nitrobenzoyl imine substituent, which contributes to its biological properties.
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound demonstrated potent activity against various gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported as low as 50 μg/mL for certain strains .
- Antifungal Activity : Similar compounds have been evaluated for antifungal efficacy, showing effectiveness against Candida species and dermatophytes.
Anticancer Activity
Research has highlighted the potential anticancer properties of benzothiazole derivatives. This compound has been tested against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 28 |
| SK-Hep-1 (Liver) | 32 |
| NUGC-3 (Gastric) | 30 |
These results indicate selective cytotoxicity towards tumorigenic cells while sparing normal cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : Benzothiazole derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.
- Modulation of Apoptosis : The compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
Several case studies have investigated the biological effects of benzothiazole derivatives:
- Study on Anticancer Effects : A study published in 2024 demonstrated that a related benzothiazole derivative significantly inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy Study : Another research effort showed that derivatives exhibited broad-spectrum antimicrobial activity, with specific focus on their potential as new therapeutic agents in treating resistant bacterial infections .
Q & A
Q. What are the optimized synthetic routes for ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how are reaction conditions controlled to ensure purity?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with α-halocarbonyl compounds (e.g., Hantzsch reaction) under reflux in ethanol or THF .
- Step 2 : Introduction of the 3-nitrobenzoyl imino group via condensation reactions, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to activate the carbonyl .
- Step 3 : Esterification with ethyl chloroacetate in the presence of a base (e.g., NaH) in THF at 0–5°C to prevent side reactions .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are monitored via TLC/HPLC. Yields >70% are achievable with strict exclusion of moisture .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., Z-configuration of the imino group) and confirms ester/benzothiazole connectivity. Aromatic protons appear as distinct doublets in δ 7.2–8.5 ppm .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities and verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~442) .
- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What are the common chemical reactions this compound undergoes, and how are they monitored?
- Methodological Answer :
- Oxidation : The benzothiazole sulfur can be oxidized to sulfoxides/sulfones using H₂O₂ in acetic acid. Reaction progress is tracked via HPLC, with retention time shifts indicating product formation .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine. UV-Vis spectroscopy monitors loss of the nitro absorption band at ~270 nm .
- Nucleophilic Substitution : The ester group reacts with amines (e.g., NH₃/MeOH) to form amides. Reaction completion is confirmed by ¹H NMR (disappearance of ethyl triplet at δ 1.2 ppm) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Assessed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C). The benzothiazole core is stable at pH 4–8 but hydrolyzes in strong acids/bases, detected by HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Storage recommendations: desiccated at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of key reactions (e.g., imino group formation)?
- Methodological Answer :
- Computational Studies : DFT calculations (B3LYP/6-31G*) model transition states, showing lower activation energy for Z-configuration due to steric hindrance between the nitro group and benzothiazole .
- Kinetic Analysis : Pseudo-first-order kinetics in condensation reactions reveal rate dependence on benzoyl chloride concentration, supporting a nucleophilic acyl substitution mechanism .
Q. How can researchers identify biological targets and assess binding affinity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against protein databases (e.g., PDB: 1M17 for kinases). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active-site lysine residues .
- Surface Plasmon Resonance (SPR) : Measures real-time binding to immobilized targets (e.g., BSA for plasma protein interactions). A typical KD range of 10⁻⁶–10⁻⁴ M suggests moderate affinity .
Q. What computational approaches predict metabolic pathways and toxicity?
- Methodological Answer :
- In Silico Metabolism : Software like ADMET Predictor™ simulates Phase I/II metabolism, identifying likely oxidation sites (benzothiazole sulfur) and glucuronidation of the ester .
- Toxicity Profiling : QSAR models (e.g., TOPKAT) predict low hepatotoxicity but potential mutagenicity via nitro group reduction to nitroso intermediates .
Q. How can contradictory data in literature (e.g., conflicting bioactivity results) be resolved?
- Methodological Answer :
- Meta-Analysis : Compare studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies often arise from cell line variability (e.g., HeLa vs. MCF-7) or impurity profiles .
- Reproducibility Protocols : Independent synthesis and bioactivity testing under controlled conditions (e.g., fixed DMSO concentration ≤0.1% in assays) reduce variability .
Key Parameters for Experimental Design
| Parameter | Typical Range/Technique | Reference |
|---|---|---|
| Synthetic Yield | 65–85% (multi-step) | |
| HPLC Purity Threshold | ≥95% (UV detection at 254 nm) | |
| SPR Binding Affinity | KD: 10⁻⁶–10⁻⁴ M | |
| Thermal Decomposition | Onset: 200–220°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
